Cas no 181477-43-0 (Disomotide)

Disomotide structure
Disomotide structure
Product Name:Disomotide
CAS-Nr.:181477-43-0
MF:C47H74N10O14S
MW:1035.21407079697
CID:66179
PubChem ID:657090
Update Time:2025-09-19

Disomotide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Disomotide
    • L-Isoleucyl-L-methionyl-L-alpha-aspartyl-L-glutaminyl-L-valyl-L-prolyl-L-phenylalanyl-L-seryl-L-valine
    • (MET186)-MELANOCYTE PROTEIN PMEL 17 (185-193) (HUMAN, BOVINE, MOUSE)
    • Disomotide [USAN:INN]
    • (Met186)-95 kDa Melanocyte-Specific Secreted Glycoprotein (185-193) (huMan, bovine, Mouse), (Met186)-ME20-M
    • (Met186)-Melanocyte Protein PMEL 17 (185-193) (huMan, bovine, Mouse) (Met186)-95 kDa Melanocyte-Specific Secreted Glycoprotein (185-193) (huMan, bovine, Mouse), (Met186)-ME20-M
    • ME20S (185-193) (huMan
    • ME20-S (185-193) (huMan, bovine, Mouse), (Met186)-ME20M
    • ME20S (185-193) (huMan, bovine, Mouse), (Met186)-Melanocyte Lineage-Specific Antigen GP100 (185-193) (huMan, bovine, Mouse), (Met186)-MelanoMa-Associated ME20 Antigen (185-193) (huMan, bovine, Mouse), DisoMotide
    • (Met186)-Melanocyte Protein PMEL 17 (185-193) (huMan, bovine, Mouse) (Met186)-95 kDa Melanocyte-Specific Secreted Glycoprotein (185-193) (huMan, bovine, Mouse), (Met186)-ME20-M/ME20-S (185-193) (huMan, bovine, Mouse), (Met186)-ME20M/ME20S (185-193) (huMan
    • (Met186)-95 kDa Melanocyte-Specific Secreted Glycoprotein (185-193) (huMan, bovine, Mouse), (Met186)-ME20-M/ME20-S (185-193) (huMan, bovine, Mouse), (Met186)-ME20M/ME20S (185-193) (huMan, bovine, Mouse), (Met186)-Melanocyte Lineage-Specific Antigen GP100 (185-193) (huMan, bovine, Mouse), (Met186)-MelanoMa-Associated ME20 Antigen (185-193) (huMan, bovine, Mouse), DisoMotide
    • UNII-8028PPX4PM
    • DTXSID50171158
    • MPS-22
    • (186-L-Methionine)melanocyte protein Pmel 17 (human melanoma-associated ME20 antigen)-(185-193)-peptide
    • BDBM50409410
    • L-Valine, L-isoleucyl-L-methionyl-L-alpha-aspartyl-L-glutaminyl-L-valyl-L-prolyl-L- phenylalanyl-L-seryl-
    • CHEMBL263429
    • Gp100:209-217(210m) peptide
    • (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
    • 181477-43-0
    • Gp-100:209-217(210m) peptide
    • MPS 22
    • Q27269103
    • 8028PPX4PM
    • disomotida
    • DISOMOTIDE [INN]
    • L-VALINE, L-ISOLEUCYL-L-METHIONYL-L-.ALPHA.-ASPARTYL-L-GLUTAMINYL-L-VALYL-L-PROLYL-L-PHENYLALANYL-L-SERYL-
    • DISOMOTIDE [WHO-DD]
    • L-VALINE, L-ISOLEUCYL-L-METHIONYL-L-ALPHA-ASPARTYL-L-GLUTAMINYL-L-VALYL-L-PROLYL-L-PHENYLALANYL-L-SERYL-
    • disomotidum
    • DTXCID4093649
    • Disomotide [USAN]
    • Inchi: 1S/C47H74N10O14S/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71)/t26-,28-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1
    • InChI-Schlüssel: BDQMCYCLZBSYJZ-BBXCZNCNSA-N
    • Lächelt: S(C)CC[C@@H](C(N[C@@H](CC(=O)O)C(N[C@@H](CCC(N)=O)C(N[C@@H](C(C)C)C(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)C(C)C)=O)CO)=O)CC1C=CC=CC=1)=O)=O)=O)=O)=O)NC([C@H]([C@@H](C)CC)N)=O

Berechnete Eigenschaften

  • Genaue Masse: 1034.51000
  • Monoisotopenmasse: 1034.51066825g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 12
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 24
  • Schwere Atomanzahl: 72
  • Anzahl drehbarer Bindungen: 39
  • Komplexität: 1900
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 384
  • XLogP3: -2.3
  • Topologische Polaroberfläche: 413Ų

Experimentelle Eigenschaften

  • Dichte: 1.291
  • PSA: 413.25000
  • LogP: 1.94410

Disomotide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TargetMol Chemicals
T7712-5 mg
Disomotide
181477-43-0 98%
5mg
¥ 258 2023-07-11
TargetMol Chemicals
T7712-5mg
Disomotide
181477-43-0
5mg
¥ 258 2024-07-20
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